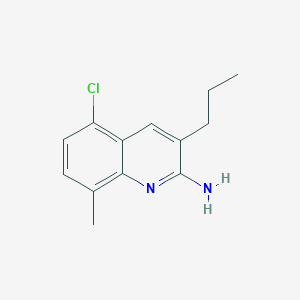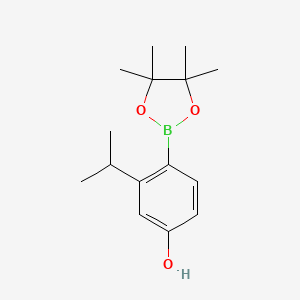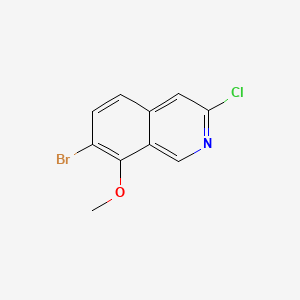
(6-Chloro-4-nitropyridin-2-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-4-nitropyridin-2-YL)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position, and a methylamine group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-nitropyridin-2-YL)methylamine typically involves the nitration of 6-chloropyridine followed by the introduction of the methylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-4-nitropyridin-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Chloro-4-nitropyridin-2-YL)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-Chloro-4-nitropyridin-2-YL)methylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methylamine groups can also contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Chloro-3-nitropyridin-2-YL)methylamine
- (6-Chloro-5-nitropyridin-2-YL)methylamine
- (6-Chloro-4-nitropyridin-3-YL)methylamine
Uniqueness
(6-Chloro-4-nitropyridin-2-YL)methylamine is unique due to the specific positioning of the chloro, nitro, and methylamine groups on the pyridine ring
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
(6-chloro-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3,8H2 |
Clave InChI |
KVHAOHCMMTXVEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CN)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)





